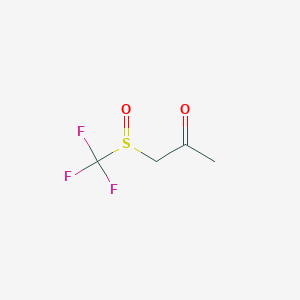
1-(Trifluoromethanesulfinyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethanesulfinyl)propan-2-one is an organic compound with the molecular formula C4H5F3OS. It is characterized by the presence of a trifluoromethanesulfinyl group attached to a propan-2-one backbone.
Preparation Methods
The synthesis of 1-(Trifluoromethanesulfinyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of trifluoromethanesulfinyl chloride with propan-2-one under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is carried out at low temperatures to ensure high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often focus on optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
1-(Trifluoromethanesulfinyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or sulfoxide, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Trifluoromethanesulfinyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethanesulfinyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethanesulfinyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s effects are mediated through specific pathways involving covalent or non-covalent interactions with target molecules .
Comparison with Similar Compounds
1-(Trifluoromethanesulfinyl)propan-2-one can be compared with other similar compounds, such as:
1-(Trifluoromethylsulfonyl)propan-2-one: This compound has a sulfonyl group instead of a sulfinyl group, leading to different chemical reactivity and applications.
1-(Trifluoromethylthio)propan-2-one:
1-(Trifluoromethylsulfinyl)ethanone: A shorter carbon chain affects the compound’s physical and chemical properties.
Properties
CAS No. |
61916-00-5 |
|---|---|
Molecular Formula |
C4H5F3O2S |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
1-(trifluoromethylsulfinyl)propan-2-one |
InChI |
InChI=1S/C4H5F3O2S/c1-3(8)2-10(9)4(5,6)7/h2H2,1H3 |
InChI Key |
KHLWIHIOEKMGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CS(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















